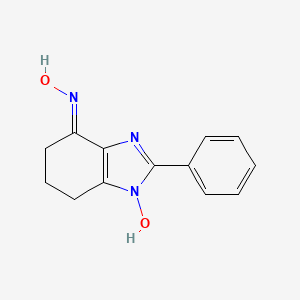
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime, also known as HPTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HPTB has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is not fully understood. However, studies have shown that 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime interacts with certain enzymes, leading to their inhibition. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine, a neurotransmitter. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has also been shown to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in melanin synthesis.
Biochemical and Physiological Effects:
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to have various biochemical and physiological effects. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has several advantages and limitations for lab experiments. One advantage of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is that it is relatively easy to synthesize. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is also stable under normal laboratory conditions. However, one limitation of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is that it has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime research. One direction is to study the potential applications of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime in drug development. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has shown potential as a lead compound for the development of new anticancer, antiviral, and antimicrobial drugs. Another direction is to study the mechanism of action of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime in more detail. Understanding the mechanism of action of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime can lead to the development of more potent and selective inhibitors of enzymes. Finally, future research can focus on improving the solubility of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime in water, which can make it easier to work with in aqueous solutions.
Conclusion:
In conclusion, 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has several advantages and limitations for lab experiments, and there are several future directions for 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime research. Understanding the potential applications and mechanisms of action of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been synthesized using different methods, including the reaction of 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one with hydroxylamine hydrochloride in the presence of sodium acetate. The product obtained is then treated with sodium hydroxide to obtain 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime. Another method involves the reaction of 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one with hydroxylamine hydrochloride in the presence of potassium carbonate. The product obtained is then treated with hydrochloric acid to obtain 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been studied for its anticancer, antiviral, and antimicrobial properties. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Eigenschaften
IUPAC Name |
(NE)-N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-15-10-7-4-8-11-12(10)14-13(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17-18H,4,7-8H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTAKYZZXWKROI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2-phenyl-6,7-dihydro-1H-benzo[d]imidazol-4(5H)-one oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)



![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)






